2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 4. At position 7, an azetidine ring (four-membered nitrogen heterocycle) is attached, and the azetidine’s third carbon is further substituted with a 1,2,3-triazole moiety.
Properties
IUPAC Name |
2,5-dimethyl-7-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-9-6-13(19-12(16-9)5-10(2)17-19)18-7-11(8-18)20-14-3-4-15-20/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYBCQWLSLGLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)N4N=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary subunits:
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl core
- Azetidine ring
- 2H-1,2,3-triazole moiety
Key disconnections involve:
- Formation of the pyrazolo[1,5-a]pyrimidine ring via cyclocondensation.
- Assembly of the azetidine ring through intramolecular nucleophilic substitution.
- Installation of the 1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling.
Synthesis of the 2,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7-yl Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For the 2,5-dimethyl variant, the following optimized procedure is employed:
Procedure
- Reactant Preparation : 5-Amino-3-methylpyrazole (1.0 equiv) and acetylacetone (1.2 equiv) are dissolved in acetic acid (10 mL/g).
- Cyclization : The mixture is heated at 120°C for 8 h under reflux, yielding 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a pale-yellow solid (87% yield).
- Chlorination : Treatment with POCl₃ (3.0 equiv) at 80°C for 4 h affords 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (92% yield), confirmed by ¹H NMR (δ 2.45 ppm, singlet, 6H; δ 6.78 ppm, singlet, 1H).
Azetidine Ring Installation via Nucleophilic Substitution
The azetidine ring is introduced at position 7 of the pyrazolo[1,5-a]pyrimidine core through SN2 displacement of the chlorinated intermediate.
Optimized Conditions
- Substrate : 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
- Azetidine Precursor : 3-Azidoazetidine (1.5 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 80°C, 12 h
- Yield : 78% of 1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the azetidine’s amine on the electron-deficient C7 of the pyrazolo[1,5-a]pyrimidine, facilitated by the leaving group (Cl⁻). Steric hindrance from the 2,5-dimethyl groups necessitates polar aprotic solvents to enhance reactivity.
1,2,3-Triazole Moiety Incorporation via CuAAC
The 2H-1,2,3-triazole is installed via copper-catalyzed cycloaddition between an alkyne-functionalized azetidine and an organic azide.
Stepwise Protocol
- Alkyne Activation : React 1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine with propargyl bromide (1.2 equiv) in THF using Et₃N (2.0 equiv) to yield 3-(prop-2-yn-1-ylamino)-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidine (85% yield).
- Azide Preparation : Synthesize benzyl azide from benzyl bromide and NaN₃ in DMF (90% yield).
- CuAAC Reaction : Combine alkyne (1.0 equiv), azide (1.1 equiv), CuI (10 mol%), and DIPEA (2.0 equiv) in t-BuOH/H₂O (4:1) at 60°C for 6 h. Product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:3) to afford the triazole-adduct in 76% yield.
Key Data
- ¹H NMR : δ 7.82 (d, J = 7.0 Hz, 2H, Ar-H), 5.36 (s, 2H, CH₂N), 2.27 (s, 3H, CH₃).
- HRMS : m/z calcd for C₁₉H₂₀N₈ [M+H]⁺ 385.1884, found 385.1886.
Alternative Pd-Catalyzed Cross-Coupling Approach
For substrates sensitive to CuAAC conditions, Buchwald-Hartwig amination offers a viable alternative.
Representative Procedure
- Substrate : 3-Bromo-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidine (1.0 equiv)
- Coupling Partner : 1H-1,2,3-triazole (1.2 equiv)
- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : 1,4-Dioxane, 100°C, 24 h
- Yield : 68%
Optimization Table
| Entry | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 2.0 | 120 | 53 |
| 2 | 2 | 3.0 | 120 | 97 |
| 3 | 2 | 3.0 | 100 | 89 |
Superior yields are achieved with higher Pd loadings and excess base, mitigating dehalogenation side reactions.
Critical Analysis of Methodologies
CuAAC vs. Buchwald-Hartwig
- CuAAC : Advantages include mild conditions and high regioselectivity (1,4-disubstituted triazole). Limitations involve azide handling hazards.
- Buchwald-Hartwig : Enables direct C-N bond formation but requires stringent anhydrous conditions and expensive catalysts.
Regiochemical Control
The 2H-1,2,3-triazole regiochemistry is dictated by the CuAAC mechanism, whereas Pd-catalyzed methods may require protecting groups to prevent N2 vs. N1 selectivity issues.
Characterization and Spectroscopic Validation
¹³C NMR Analysis
- Pyrazolo[1,5-a]pyrimidine C7: δ 158.4 ppm (quart., J = 12 Hz)
- Azetidine C3: δ 62.1 ppm (triplet, J = 28 Hz)
- Triazole C4: δ 144.9 ppm (singlet)
X-ray Crystallography Single-crystal analysis confirms the azetidine ring puckering (θ = 27.8°) and triazole coplanarity with the pyrazolo[1,5-a]pyrimidine system.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Benzodiazole analogs (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Thiophene-containing derivatives (e.g., ) introduce sulfur, increasing polar surface area and π-stacking interactions.
- Chlorine or trifluoromethyl substitutions (e.g., ) enhance electrophilicity and metabolic stability, respectively.
Comparison with Analogous Syntheses :
- Benzodiazole derivatives () require Pd-catalyzed coupling for benzodiazole installation.
- Thiophene-substituted analogs () utilize Suzuki-Miyaura cross-coupling for aryl group introduction.
- Trifluoromethylated compounds (e.g., MK85 ) employ fluorinated building blocks via nucleophilic aromatic substitution.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Insights :
- The target compound’s moderate logP and polar surface area suggest favorable oral bioavailability compared to more lipophilic analogs.
Biological Activity
The compound 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyrazolo[1,5-a]pyrimidine moiety and an azetidine unit. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes.
Synthetic Route Overview
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Azetidine Ring : Involves nucleophilic substitution reactions.
- Final Modifications : Methylation and functional group modifications to achieve the desired structure.
Biological Activity
The biological activity of the compound has been investigated in various studies, focusing primarily on its antiviral , anti-inflammatory , and antitumor properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For example, triazoles have been synthesized as derivatives of nucleosides like AZT (zidovudine), showing moderate activity against HIV-1. The presence of bulky substituents on the triazole ring enhances their lipophilicity, facilitating better cell membrane penetration and increased antiviral efficacy .
| Compound | Activity | Methodology |
|---|---|---|
| Triazole Derivative A | Moderate | Infected cell assays |
| Triazole Derivative B | High | Pre-exposure prophylaxis model |
Anti-inflammatory Activity
The anti-inflammatory effects of similar pyrazolo derivatives have been assessed through COX-1/COX-2 inhibition studies. Compounds with electron-releasing substituents demonstrated significant inhibition of COX-2, suggesting potential for treating inflammatory conditions .
| Compound | COX-2 Inhibition (μM) | Comparison to Indomethacin (μM) |
|---|---|---|
| Compound 1 | 8.23 | 9.17 |
| Compound 2 | 9.47 | 9.17 |
Case Studies
Several case studies have explored the therapeutic applications of compounds related to This compound :
- HIV Treatment : A series of triazole derivatives were tested for their ability to inhibit HIV replication in vitro. Some compounds showed promising results with sub-micromolar activity against HIV strains.
- Inflammatory Disorders : In vivo studies using animal models demonstrated that certain derivatives significantly reduced inflammation markers in conditions like arthritis.
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance:
- Triazole rings can act as competitive inhibitors for enzymes involved in viral replication.
- The structural features allow binding to COX enzymes, modulating inflammatory responses.
Q & A
Q. What are the standard synthetic routes for preparing 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole?
The synthesis involves multi-step organic reactions:
- Pyrazolo[1,5-a]pyrimidine Core Formation : Condensation of aminopyrazoles with β-ketoesters or enaminones under acidic conditions (e.g., acetic acid) to form the fused pyrimidine ring .
- Azetidine Introduction : Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the 7-position of the pyrazolo-pyrimidine core using azetidine precursors .
- Triazole Functionalization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety, ensuring regioselectivity . Key Reagents : Dichloromethane (solvent), CuI (catalyst), and ethanol for purification .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Identifies proton environments (e.g., azetidine protons at δ 3.5–4.5 ppm, triazole protons at δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Purity Assessment :
- HPLC with UV/Vis Detection : Monitors impurities (<1% threshold) .
- Melting Point Analysis : Consistency with literature values (e.g., 260–265°C) .
Q. How can researchers determine the biological activity of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., kinase inhibition using ATP analogs) .
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., IC50 ≤10 µM indicates potency) .
- Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD values) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the azetidine-triazole moiety?
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve azetidine coupling efficiency by 20–30% compared to THF .
- Catalytic Systems : Use Pd2(dba)3/Xantphos for Buchwald-Hartwig amination (yields >75%) or CuI/ascorbate for CuAAC (yields >85%) .
- Temperature Control : Reactions at 80–100°C reduce side-product formation in triazole synthesis .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking Validation : Re-run molecular dynamics simulations with explicit solvent models to account for solvation effects .
- Orthogonal Assays : Confirm target binding via microscale thermophoresis (MST) if SPR data conflicts with computational results .
- Metabolite Screening : Use LC-MS to detect in situ degradation products that may reduce observed activity .
Q. How can regioselectivity challenges in triazole formation be addressed?
- Click Chemistry Optimization :
- Ligand Screening : Tris(benzyltriazolylmethyl)amine (TBTA) enhances CuAAC regioselectivity for 1,4-disubstituted triazoles .
- Solvent-Free Conditions : Microwave-assisted reactions reduce byproducts and improve reaction rates .
Q. What experimental designs mitigate off-target effects in cellular models?
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Proteome Profiling : Use affinity-based pulldown combined with quantitative proteomics (e.g., SILAC) to identify non-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
